N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic organic compound that belongs to the class of cinnamamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the cinnamamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with cinnamoyl chloride in the presence of a base such as triethylamine.
Introduction of the morpholinoethyl group: This can be done by reacting the intermediate with 2-chloroethylmorpholine under basic conditions.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)cinnamamide hydrochloride
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)cinnamamide hydrochloride
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is unique due to the presence of the morpholinoethyl group, which may impart distinct biological and chemical properties compared to its analogs. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-18-7-9-20-21(17-18)29-23(24-20)26(12-11-25-13-15-28-16-14-25)22(27)10-8-19-5-3-2-4-6-19;/h2-10,17H,11-16H2,1H3;1H/b10-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZTFGVMAAWFW-VRTOBVRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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